

Synthesis of tert-butyl 2-amino-5-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-amino-5-iodobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **tert-butyl 2-amino-5-iodobenzoate**, a valuable building block in pharmaceutical and organic chemistry. The synthesis involves a two-step process commencing with the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid, followed by the esterification of the carboxylic acid functional group with a tert-butyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations to facilitate the replication and understanding of the synthesis process.

I. Overview of the Synthetic Pathway

The synthesis of **tert-butyl 2-amino-5-iodobenzoate** is achieved through the following two key transformations:

- Iodination of 2-Aminobenzoic Acid:** This step introduces an iodine atom at the 5-position of the benzene ring of 2-aminobenzoic acid.
- Esterification of 2-Amino-5-iodobenzoic Acid:** The carboxylic acid group of the iodinated intermediate is then esterified with a tert-butyl group to yield the final product.

A logical diagram of the overall synthetic workflow is presented below.



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Caption: Overall workflow for the synthesis of **tert-butyl 2-amino-5-iodobenzoate**.

II. Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This procedure is adapted from a well-established method for the iodination of 2-aminobenzoic acid.

Materials:

- 2-Aminobenzoic acid
- Molecular iodine (I₂)
- 30% Hydrogen peroxide (H₂O₂)
- Acetic acid
- Water

Procedure:

- In a suitable reaction vessel, a mixture of 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol), acetic acid (e.g., 100 mL), and molecular iodine (e.g., 4.63 g, 18.2 mmol) is prepared.
- To this mixture, a 30% by weight aqueous solution of hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) is added dropwise.
- The reaction mixture is stirred at room temperature (20°C) for 5 hours.
- After the reaction is complete, the mixture is poured into water (e.g., 260 mL) to precipitate the product.
- The resulting crystals are collected by filtration and can be further purified by recrystallization if necessary.

Quantitative Data for Step 1:

Reactant/ Product	Molecular Formula	Molecular Weight (g/mol)	Moles (mmol)	Mass (g)	Yield (%)	Purity (%)
2-Amino-5-iodobenzoic Acid	C ₇ H ₇ NO ₂	137.14	36.4	5.00	-	>98
2-Amino-5-iodobenzoic Acid	C ₇ H ₆ INO ₂	263.03	-	7.57	~80	>97

Step 2: Synthesis of tert-Butyl 2-amino-5-iodobenzoate

This protocol is based on the Steglich esterification method, which is suitable for the esterification of carboxylic acids with sterically hindered alcohols like tert-butanol.

Materials:

- 2-Amino-5-iodobenzoic acid
- tert-Butanol
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.
- Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
- Cool the mixture to 0°C in an ice bath.

- Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent).

Quantitative Data for Step 2:

Reactant/ Product	Molecular Formula	Molecular Weight (g/mol)	Moles (mmol)	Mass (g)	Yield (%)	Purity (%)
2-Amino-5-iodobenzoic Acid	C ₇ H ₆ INO ₂	263.03	(Example) 10	2.63	-	>97
tert-Butyl 2-amino-5-iodobenzoate	C ₁₁ H ₁₄ INO ₂	319.14	-	-	60-80	>98

Note: The yield is an estimated range based on similar reactions and may vary depending on the specific reaction conditions and scale.

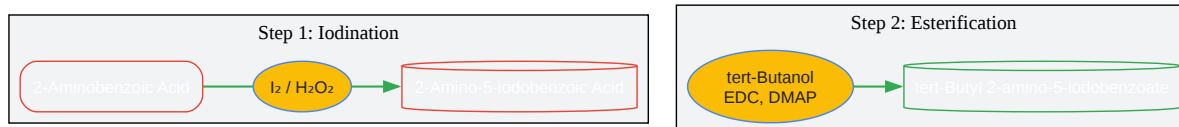
III. Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.

Property	2-Amino-5-iodobenzoic Acid	tert-Butyl 2-amino-5-iodobenzoate (Predicted/Analog Data)
Molecular Formula	C ₇ H ₆ INO ₂	C ₁₁ H ₁₄ INO ₂
Molecular Weight	263.03 g/mol	319.14 g/mol
Appearance	Yellow to brown powder or crystals	Expected to be a solid
Melting Point	219-221 °C (dec.)	Not available
Boiling Point	Not available	360.3°C (for the tert-butyl variant)[1]
¹ H NMR (DMSO-d ₆)	δ 7.95 (d, 1H), 7.47 (dd, 1H), 6.63 (d, 1H)[2]	Predicted shifts: Aromatic protons (~6.5-8.0 ppm), tert-butyl protons (~1.5 ppm)
¹³ C NMR (DMSO-d ₆)	Chemical shifts for aromatic carbons and the carboxyl carbon are well-documented. [3]	Predicted shifts: Carbonyl carbon (~165-170 ppm), aromatic carbons, tert-butyl carbons
IR (cm ⁻¹)	Characteristic peaks for N-H, C=O (acid), and aromatic C-H stretches.	Expected peaks: N-H stretch (~3400-3300), C=O stretch (ester, ~1700), C-O stretch (~1250)
Mass Spectrometry	m/z 263 (M ⁺)	Expected m/z: 319 (M ⁺), and characteristic fragmentation patterns

IV. Signaling Pathways and Logical Relationships

The synthesis of **tert-butyl 2-amino-5-iodobenzoate** is a chemical transformation and does not directly involve biological signaling pathways. However, the logical relationship between the reactants, intermediates, and the final product can be visualized.



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- To cite this document: BenchChem. [Synthesis of tert-butyl 2-amino-5-iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3192958#synthesis-of-tert-butyl-2-amino-5-iodobenzoate\]](https://www.benchchem.com/product/b3192958#synthesis-of-tert-butyl-2-amino-5-iodobenzoate)

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